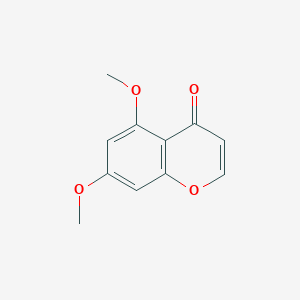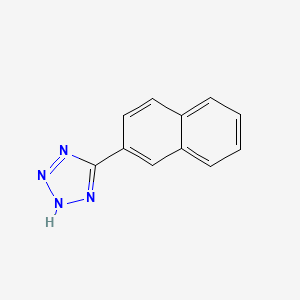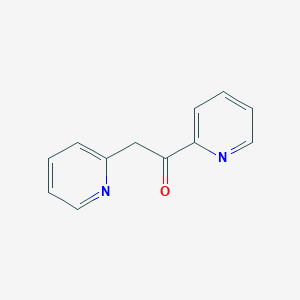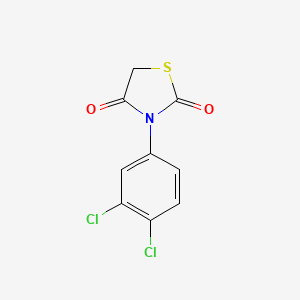
5,7-Dimethoxychromone
Übersicht
Beschreibung
5,7-Dimethoxychromone is an organic compound with the molecular formula C11H10O4. It belongs to the class of chromones, which are naturally occurring phenolic compounds found in various plants. Chromones are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethoxychromone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antioxidant, antimicrobial, and anticancer properties, making it a valuable compound in biological research.
Medicine: Its anti-inflammatory and anticancer properties are being explored for potential therapeutic applications.
Industry: It is used in the development of natural herbicides and as an additive in cosmetic formulations for its antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5,7-Dimethoxychromone involves the Suzuki-Miyaura reaction. This reaction typically involves the coupling of 3-iodo-5,7-dimethoxychromone with 4-hydroxyphenylboronic acid using palladium acetate as a catalyst in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures.
Another method involves the condensation of phloroglucinol with acetyl chloride in the presence of a Lewis acid catalyst to form 2,4,6-trihydroxyacetophenone. This intermediate is then further reacted with acetyl chloride and anhydrous sodium acetate to form 2-methyl-3-acetyl-5,7-diacetoxychromone, which is subsequently deacetylated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethoxychromone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydrochromones.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted chromones, quinones, and dihydrochromones, depending on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxychromone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxychromone: Similar in structure but differs in the position of methoxy groups.
2,8-Dimethyl-5,7-dimethoxychromone: Contains additional methyl groups at positions 2 and 8.
7-Hydroxy-6-methoxychromone: Contains a hydroxyl group instead of a methoxy group at position 7.
Uniqueness
5,7-Dimethoxychromone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual methoxy groups at positions 5 and 7 enhance its antioxidant and antimicrobial properties compared to other chromones .
Eigenschaften
IUPAC Name |
5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYBWRXYZHFNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)C=CO2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495247 | |
| Record name | 5,7-Dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59887-91-1 | |
| Record name | 5,7-Dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-1-[5-Bromo-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1658088.png)
![1-ethyl-6-fluoro-7-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1658089.png)
![4-Acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[2-(piperazin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B1658090.png)

![(2Z)-5-Ethyl-2-[(E)-naphthalen-1-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1658093.png)
![(5Z)-5-[1-(4-methylphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658094.png)
![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B1658095.png)
![methyl (4Z)-1-ethyl-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1658096.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B1658097.png)




![(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658108.png)
